(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione
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Overview
Description
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione is a synthetic organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a hydroxyethylamino group and a methylphenyl group attached to an isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione typically involves a multi-step process:
Formation of Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methylphenyl Group:
Addition of Hydroxyethylamino Group: The final step involves the addition of the hydroxyethylamino group through a nucleophilic substitution reaction, where an appropriate hydroxyethylamine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydroxyethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxyethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[(2-aminoethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione: Similar structure but with an aminoethylamino group instead of a hydroxyethylamino group.
(4Z)-4-[(2-hydroxypropylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione: Similar structure but with a hydroxypropylamino group instead of a hydroxyethylamino group.
Uniqueness
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethylamino group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-8-14(9-7-13)21-18(23)16-5-3-2-4-15(16)17(19(21)24)12-20-10-11-22/h2-9,12,20,22H,10-11H2,1H3/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZXFNBWCZAHTA-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CNCCO)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C/NCCO)/C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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